molecular formula C14H19NOSi B12577477 (2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile CAS No. 291273-64-8

(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile

Cat. No.: B12577477
CAS No.: 291273-64-8
M. Wt: 245.39 g/mol
InChI Key: NGOVUYGKOJTWKG-CQSZACIVSA-N
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Description

(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reaction conditions typically involve low temperatures and anhydrous solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other functional sites. The phenyl and nitrile groups may also contribute to the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a phenyl group and a nitrile group, along with the trimethylsilyl group, makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

291273-64-8

Molecular Formula

C14H19NOSi

Molecular Weight

245.39 g/mol

IUPAC Name

(2R)-2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile

InChI

InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3/t14-/m1/s1

InChI Key

NGOVUYGKOJTWKG-CQSZACIVSA-N

Isomeric SMILES

C[C@@](C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C

Canonical SMILES

CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C

Origin of Product

United States

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